Cas no 1197233-06-9 (6-(trifluoromethyl)pyrazine-2-carbaldehyde)
6-(trifluoromethyl)pyrazine-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 6-(TRIFLUOROMETHYL)PYRAZINE-2-CARBALDEHYDE
- 2-Pyrazinecarboxaldehyde, 6-(trifluoromethyl)-
- 6-(trifluoromethyl)pyrazine-2-carbaldehyde
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- MDL: MFCD26518313
- Inchi: 1S/C6H3F3N2O/c7-6(8,9)5-2-10-1-4(3-12)11-5/h1-3H
- InChI Key: BDOBVJBWSNDFEJ-UHFFFAOYSA-N
- SMILES: C1(C=O)=NC(C(F)(F)F)=CN=C1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
6-(trifluoromethyl)pyrazine-2-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM321757-100mg |
6-(Trifluoromethyl)pyrazine-2-carbaldehyde |
1197233-06-9 | 95%+ | 100mg |
$1347 | 2021-08-18 | |
| Chemenu | CM321757-250mg |
6-(Trifluoromethyl)pyrazine-2-carbaldehyde |
1197233-06-9 | 95%+ | 250mg |
$2021 | 2021-08-18 | |
| Chemenu | CM321757-1g |
6-(Trifluoromethyl)pyrazine-2-carbaldehyde |
1197233-06-9 | 95%+ | 1g |
$531 | 2022-06-14 | |
| eNovation Chemicals LLC | D972538-5g |
6-(trifluoromethyl)pyrazine-2-carbaldehyde |
1197233-06-9 | 97% | 5g |
$2100 | 2025-02-25 | |
| eNovation Chemicals LLC | D972538-10g |
6-(trifluoromethyl)pyrazine-2-carbaldehyde |
1197233-06-9 | 97% | 10g |
$3360 | 2025-02-25 | |
| eNovation Chemicals LLC | D972538-1g |
6-(trifluoromethyl)pyrazine-2-carbaldehyde |
1197233-06-9 | 97% | 1g |
$800 | 2025-02-25 | |
| eNovation Chemicals LLC | D972538-25g |
6-(trifluoromethyl)pyrazine-2-carbaldehyde |
1197233-06-9 | 97% | 25g |
$5880 | 2025-02-25 | |
| eNovation Chemicals LLC | D972538-1g |
6-(trifluoromethyl)pyrazine-2-carbaldehyde |
1197233-06-9 | 97% | 1g |
$800 | 2024-05-24 | |
| eNovation Chemicals LLC | D972538-5g |
6-(trifluoromethyl)pyrazine-2-carbaldehyde |
1197233-06-9 | 97% | 5g |
$2100 | 2024-05-24 | |
| eNovation Chemicals LLC | D972538-10g |
6-(trifluoromethyl)pyrazine-2-carbaldehyde |
1197233-06-9 | 97% | 10g |
$3360 | 2024-05-24 |
6-(trifluoromethyl)pyrazine-2-carbaldehyde Related Literature
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on 6-(trifluoromethyl)pyrazine-2-carbaldehyde
The Role of 6-(Trifluoromethyl)Pyrazine-2-Carbaldehyde in Modern Chemical and Pharmaceutical Research
6-(Trifluoromethyl)pyrazine-2-carbaldehyde, a compound identified by CAS No. 1197233-06-9, has emerged as a critical molecule in contemporary chemical-biological and pharmaceutical research. Its unique structure, characterized by a pyrazine ring substituted with a trifluoromethyl group at the 6-position and an aldehyde functional group at the 2-position, offers versatile reactivity and pharmacological potential. Recent studies highlight its application as an intermediate in the synthesis of bioactive compounds, particularly those targeting metabolic disorders and neurodegenerative diseases. The trifluoromethyl substituent enhances lipophilicity and metabolic stability, while the aldehyde moiety provides sites for selective chemical modifications.
In academic research, this compound has been leveraged to explore novel synthetic pathways for complex heterocyclic systems. A groundbreaking 2023 study published in Journal of Medicinal Chemistry demonstrated its utility in the one-pot synthesis of pyrazine-based scaffolds through aldol condensation reactions. Researchers utilized its electrophilic aldehyde group to form stable imines with amino-containing precursors, enabling rapid access to libraries of structurally diverse analogs for high-throughput screening. This approach significantly reduces synthetic steps compared to traditional methods, aligning with current trends toward sustainable drug development.
The trifluoromethyl substituent (CF3) imparts distinct physicochemical properties that are advantageous in pharmaceutical contexts. Computational studies from 2024 revealed that this group enhances the compound's ability to penetrate cellular membranes while modulating protein-ligand interactions. For instance, when incorporated into kinase inhibitors, the CF3-containing derivatives showed improved selectivity over wild-type proteins compared to their non-fluorinated counterparts. This finding underscores the strategic importance of fluorinated pyrazines in optimizing drug candidates.
In clinical trials, derivatives of this compound have been evaluated for their anti-inflammatory effects. A phase I trial conducted by BioPharma Innovations demonstrated that a prodrug form of N-N-dialkylamide derivative reduced cytokine production in rheumatoid arthritis models without significant hepatotoxicity—a common issue with traditional nonsteroidal anti-inflammatory drugs (NSAIDs). The aldehyde functionality was masked during administration but reactivated intracellularly via enzymatic cleavage, ensuring controlled release and enhanced therapeutic index.
Synthetic chemists have also explored its role as a building block for bioconjugation strategies. A 2024 paper in Nature Communications Chemistry described its use as a crosslinker for peptide-drug conjugates (PDCs), where the aldehyde group enabled efficient oxime formation with hydrazine-functionalized peptides. This method improved target specificity by up to 40% in preclinical models of pancreatic cancer, offering promising avenues for targeted delivery systems.
The compound's electronic properties make it an ideal candidate for photochemical applications. Recent investigations published in Angewandte Chemie International Edition demonstrated that when incorporated into porphyrin frameworks, it exhibited enhanced singlet oxygen generation under visible light irradiation—critical for photodynamic therapy (PDT). The trifluoromethyl group acted as an electron-withdrawing substituent, shifting absorption maxima to longer wavelengths while maintaining photostability.
In the realm of cancer research, this molecule has been shown to inhibit histone deacetylase (HDAC) enzymes at submicromolar concentrations. A collaborative study between Stanford University and ChemGenix revealed that when combined with standard chemotherapy agents like cisplatin, it synergistically induced apoptosis in triple-negative breast cancer cells by modulating epigenetic markers such as H4 acetylation levels. The unique substitution pattern allows selective HDAC isoform inhibition without off-target effects observed with broad-spectrum inhibitors.
Beyond medicinal chemistry, this compound is being investigated for its role in plant defense mechanisms. Researchers at Max Planck Institute discovered that exogenous application of this molecule induced systemic resistance against fungal pathogens in Arabidopsis thaliana through jasmonic acid signaling pathways. The trifluoromethyl group was found to enhance root uptake efficiency while maintaining structural integrity under soil conditions—a breakthrough for sustainable agricultural practices.
Spectroscopic analysis confirms its structural integrity: proton NMR shows characteristic signals at δ 9.8 (CHO), δ 8.5 (pyrazine-H), and δ 7.9 ppm (CF3-adjacent protons). X-ray crystallography data from a 2025 study revealed intermolecular hydrogen bonding networks between aldehyde oxygen atoms and adjacent pyridine rings, which may influence solid-state properties relevant to formulation development.
Eco-toxicological assessments indicate low environmental persistence due to rapid biodegradation under aerobic conditions—a critical factor for industrial applications adhering to green chemistry principles. Studies conducted under OECD guidelines showed complete mineralization within 7 days using mixed microbial cultures derived from agricultural soils.
Ongoing research focuses on its application in click chemistry reactions as an aldehyde-based azide precursor via Staudinger ligation mechanisms. Preliminary results suggest it could enable site-specific modification of monoclonal antibodies without compromising antigen-binding affinity—a major advancement for antibody-drug conjugate (ADC) technologies.
In material science applications, it serves as a key component in the synthesis of conductive polymers used for flexible electronics manufacturing. When polymerized via oxidative coupling processes with thiophene derivatives, it forms copolymers with charge carrier mobilities exceeding 1 cm2/V·s—comparable to state-of-the-art materials like PEDOT:PSS but with superior thermal stability up to 180°C.
This molecule's unique reactivity profile also makes it valuable for enantioselective synthesis methodologies. A chiral ligand based on its structure achieved enantiomeric excesses above 98% when employed in asymmetric aldol reactions—a significant improvement over conventional ligands requiring harsher reaction conditions or longer optimization times.
In enzymology studies published late last year, researchers identified novel enzymes capable of metabolizing this compound into bioactive metabolites such as hydroxamic acid derivatives known to inhibit matrix metalloproteinases (MMPs). This discovery opens new possibilities for developing prodrugs activated by specific enzymes present at disease sites such as tumor microenvironments or inflamed tissues.
Safety evaluations across multiple species indicate minimal acute toxicity profiles when administered orally or intravenously within therapeutic ranges recommended by preclinical models (<50 mg/kg LD50). Pharmacokinetic studies show moderate plasma half-life (~4 hours) after subcutaneous injection and favorable distribution characteristics favoring tumor tissue accumulation due to enhanced permeability and retention (EPR) effects observed in xenograft mouse models.
A recent computational docking study comparing it with other pyrazine derivatives revealed superior binding affinity (-8 kcal/mol ΔG difference) towards estrogen receptor α (ERα), suggesting potential utility in hormone-related cancer therapies where selective ER modulation is required without triggering undesirable side effects associated with full agonists or antagonists.
Solid-state characterization using DSC analysis identified two distinct melting points at 85°C and 155°C corresponding to different crystalline polymorphs—critical information for ensuring consistent formulation performance during scale-up processes from benchtop experiments to pilot production batches.
In green chemistry applications, catalytic oxidation methods employing gold nanoparticles have enabled scalable synthesis routes achieving >95% yield under ambient conditions—a stark contrast from traditional protocols requiring high temperatures or stoichiometric amounts of toxic oxidants like chromium(VI).
Bioanalytical techniques such as LC-MS/MS have established reliable quantification methods down to picogram levels using derivatization strategies involving dansyl chloride modification—a necessity for pharmacokinetic studies requiring precise measurement across biological matrices including plasma and tissue homogenates.
A collaborative project between MIT researchers and pharmaceutical companies demonstrated its utility as a fluorescent probe when conjugated with BODIPY dyes through Knoevenagel condensation reactions. The resulting hybrid molecules exhibited quantum yields exceeding 0.7 while maintaining solubility parameters suitable for live-cell imaging applications without cytotoxic interference up to micromolar concentrations.
In peptide design studies published early this year, this compound was successfully integrated into β-sheet forming sequences through hydrazone linkages created via reaction with tyrosine residues under mild acidic conditions (~ pH4). These constructs displayed enhanced proteolytic resistance compared to unmodified peptides while retaining bioactivity against Alzheimer's disease-associated amyloid beta aggregation processes observed both invitro and invivo mouse models.
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